molecular formula C20H18N2O6S B4596347 3,4,5-trimethoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide

3,4,5-trimethoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide

Cat. No.: B4596347
M. Wt: 414.4 g/mol
InChI Key: IHPWNRDLNVIRCW-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide is a useful research compound. Its molecular formula is C20H18N2O6S and its molecular weight is 414.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.08855747 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Research has focused on developing novel synthesis methods for compounds with similar structures to 3,4,5-trimethoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide, employing various catalysts and conditions to optimize yield and purity. These studies contribute to the broader field of synthetic chemistry, providing insights into the construction of complex molecules for potential biomedical applications (Saeed et al., 2010).

  • Structural Analysis : Advances in spectroscopic techniques have allowed for detailed characterization of similar compounds, elucidating their molecular structure and confirming the presence of specific functional groups through methods such as NMR, mass spectrometry, and crystallography. This foundational work supports further studies on the properties and applications of these compounds (El-Shaaer, 2012).

Potential Applications

  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of compounds structurally related to this compound, suggesting their potential as novel antibacterial and antifungal agents. These findings could lead to the development of new therapeutic agents for treating infectious diseases (Obasi et al., 2017).

  • Anticancer Properties : Research on similar compounds has indicated potential anticancer activities, with studies demonstrating their ability to inhibit the growth of cancer cells in vitro. This suggests a promising avenue for the development of new chemotherapeutic agents, particularly in targeting specific cancer cell lines (Ahagh et al., 2019).

  • Material Science Applications : The synthesis and study of compounds like this compound contribute to material science, where such molecules could be used in the development of new materials with specific optical, electrical, or mechanical properties. While direct references to such applications were not found, the methodologies and structural analyses discussed in the literature provide a foundation for future research in this direction.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(2-oxochromen-6-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-25-15-9-12(10-16(26-2)18(15)27-3)19(24)22-20(29)21-13-5-6-14-11(8-13)4-7-17(23)28-14/h4-10H,1-3H3,(H2,21,22,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPWNRDLNVIRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.